molecular formula C20H16ClN5O4S B2363668 N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 863003-65-0

N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2363668
M. Wt: 457.89
InChI Key: BWBNCWYPPCZBBL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O4S and its molecular weight is 457.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, including thiazolopyrimidines and thieno[2,3-d]pyrimidines, have been synthesized for various scientific research applications, particularly in exploring their potential as pharmacological agents. These compounds have demonstrated significant antinociceptive (pain-relieving) and anti-inflammatory activities in preclinical models. For instance, the design and synthesis of thiazolopyrimidine derivatives have revealed their potential in addressing pain and inflammation without causing significant ulcerogenic effects, indicating a safer profile for potential therapeutic use (Selvam et al., 2012). Similarly, compounds derived from reactions involving aromatic aldehydes and furfural with heterocyclic moieties have been investigated for their structural and potential biological activities (Elmuradov et al., 2011).

Novel Heterocyclic Compounds for Anti-inflammatory and Analgesic Use

The synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural precursors like visnaginone and khellinone, has been explored for their anti-inflammatory and analgesic properties. These studies suggest the versatility of heterocyclic chemistry in producing compounds with significant pharmacological potential, demonstrating notable COX-2 inhibition, which is a desirable trait for anti-inflammatory drugs, along with promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Structural and Conformational Analysis

Research into the synthesis, structure, and conformational behavior of heterocyclic compounds provides foundational knowledge for understanding how these molecules interact at the molecular level, which is critical for their potential applications in scientific research and drug development. For instance, the synthesis and detailed structural analysis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide highlight the importance of X-ray analysis, NMR, and IR spectroscopy in elucidating the conformational dynamics of such compounds, which can influence their biological activity and interactions (Kataev et al., 2021).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O4S/c1-25-17-15(19(28)26(2)20(25)29)18(24-16(23-17)13-7-4-8-30-13)31-10-14(27)22-12-6-3-5-11(21)9-12/h3-9H,10H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBNCWYPPCZBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)Cl)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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